molecular formula C7H6BrFS B13913873 4-Bromo-3-fluoro-5-methylthiophenol

4-Bromo-3-fluoro-5-methylthiophenol

Cat. No.: B13913873
M. Wt: 221.09 g/mol
InChI Key: ASMGIYYZZFVVNQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methylbenzenethiol is an aromatic compound with a thiol group attached to a benzene ring substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-5-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common approach is:

    Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.

    Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).

    Thiol Introduction: Introduction of the thiol group using thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production methods for 4-bromo-3-fluoro-5-methylbenzenethiol may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-methylbenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Disulfides: Formed from oxidation of the thiol group.

    Sulfonic Acids: Formed from further oxidation.

    Substituted Benzenes: Formed from nucleophilic aromatic substitution.

Scientific Research Applications

4-Bromo-3-fluoro-5-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorobenzenethiol: Lacks the methyl group, which can affect its reactivity and applications.

    3-Fluoro-5-methylbenzenethiol: Lacks the bromine atom, which can influence its chemical properties.

    4-Bromo-5-methylbenzenethiol:

Uniqueness

4-Bromo-3-fluoro-5-methylbenzenethiol is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H6BrFS

Molecular Weight

221.09 g/mol

IUPAC Name

4-bromo-3-fluoro-5-methylbenzenethiol

InChI

InChI=1S/C7H6BrFS/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3

InChI Key

ASMGIYYZZFVVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)F)S

Origin of Product

United States

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